Mercury, bis(propylthiolato)-
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Overview
Description
Mercury, bis(propylthiolato)-, also known as mercury(II) bis(propylthiolate), is an organomercury compound with the molecular formula C₆H₁₄HgS₂. This compound is characterized by the presence of two propylthiolate ligands bound to a central mercury ion. Organomercury compounds are known for their unique chemical properties and have been studied extensively for their applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mercury, bis(propylthiolato)- typically involves the reaction of mercury(II) chloride with propylthiol in the presence of a base. The reaction can be represented as follows:
HgCl2+2C3H7SH→Hg(SC3H7)2+2HCl
In this reaction, mercury(II) chloride reacts with propylthiol to form mercury, bis(propylthiolato)- and hydrochloric acid as a byproduct. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of mercury, bis(propylthiolato)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Mercury, bis(propylthiolato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and disulfides.
Reduction: Reduction reactions can convert the compound back to elemental mercury and thiols.
Substitution: The propylthiolate ligands can be substituted with other ligands, such as halides or other thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and disulfides.
Reduction: Elemental mercury and thiols.
Substitution: Mercury halides and other organomercury compounds.
Scientific Research Applications
Mercury, bis(propylthiolato)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of mercury, bis(propylthiolato)- involves its interaction with thiol groups in proteins and enzymes. The compound can bind to the sulfhydryl groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial in understanding its toxicological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Mercury(II) chloride (HgCl₂): A common mercury compound with similar reactivity but different applications.
Methylmercury (CH₃Hg): An organomercury compound known for its toxicity and environmental impact.
Ethylmercury (C₂H₅Hg): Similar to methylmercury but with different pharmacokinetics and toxicity profiles.
Uniqueness
Mercury, bis(propylthiolato)- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with thiol groups makes it valuable in various research and industrial applications.
Properties
CAS No. |
4080-28-8 |
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Molecular Formula |
C6H14HgS2 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
mercury(2+);propane-1-thiolate |
InChI |
InChI=1S/2C3H8S.Hg/c2*1-2-3-4;/h2*4H,2-3H2,1H3;/q;;+2/p-2 |
InChI Key |
UAJDQEASDRWFTP-UHFFFAOYSA-L |
Canonical SMILES |
CCC[S-].CCC[S-].[Hg+2] |
Origin of Product |
United States |
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